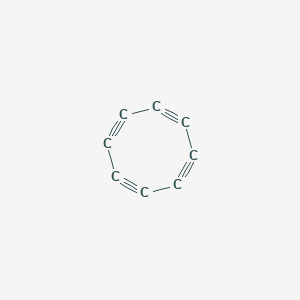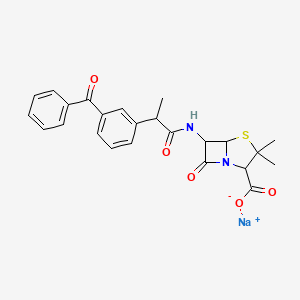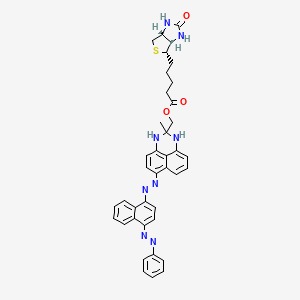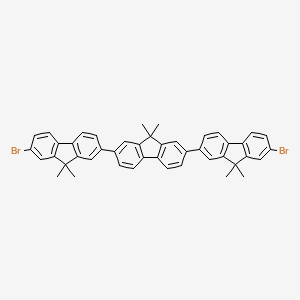
Uracil, 3-cyclohexyl-5-(diethylamino)-1,6-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Uracil, 3-cyclohexyl-5-(diethylamino)-1,6-dimethyl- is a synthetic compound that belongs to the class of uracil derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of uracil, 3-cyclohexyl-5-(diethylamino)-1,6-dimethyl- typically involves the modification of the uracil core structure through a series of chemical reactions. One common method includes the alkylation of uracil at specific positions to introduce the cyclohexyl and diethylamino groups. The reaction conditions often involve the use of strong bases and organic solvents to facilitate the alkylation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Uracil, 3-cyclohexyl-5-(diethylamino)-1,6-dimethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Uracil, 3-cyclohexyl-5-(diethylamino)-1,6-dimethyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of uracil, 3-cyclohexyl-5-(diethylamino)-1,6-dimethyl- involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of the interaction.
Comparison with Similar Compounds
Similar Compounds
3-Cyclohexyl-5,6-trimethyleneuracil (Lenacil): A similar compound used as a weed control agent.
5-Brom-3-sec-butyl-6-methyluracil (Bromacil): Another uracil derivative with herbicidal properties.
Uniqueness
Uracil, 3-cyclohexyl-5-(diethylamino)-1,6-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of cyclohexyl and diethylamino groups differentiates it from other uracil derivatives and may contribute to its unique applications and mechanisms of action.
Properties
CAS No. |
101426-85-1 |
|---|---|
Molecular Formula |
C16H27N3O2 |
Molecular Weight |
293.40 g/mol |
IUPAC Name |
3-cyclohexyl-5-(diethylamino)-1,6-dimethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C16H27N3O2/c1-5-18(6-2)14-12(3)17(4)16(21)19(15(14)20)13-10-8-7-9-11-13/h13H,5-11H2,1-4H3 |
InChI Key |
BWCCWHHYJFNKHN-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=C(N(C(=O)N(C1=O)C2CCCCC2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(3-Ethoxy-4-hydroxyphenyl)-2-(3-ethoxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079775.png)
![1-[3-(Benzyloxy)phenyl]-7-ethyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079776.png)




![7-Chloro-1-(3-methoxy-4-propoxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079797.png)
![2-[2-(2-Carboxybenzoyl)oxyethoxycarbonyl]benzoic acid](/img/structure/B14079800.png)
![N-[(6-bromoimidazo[1,2-a]pyridin-3-yl)methylideneamino]methanamine](/img/structure/B14079804.png)
![1-[(4-tert-Butylphenyl)thio]-2-isocyano-4-methylbenzene](/img/structure/B14079805.png)

![{Bis[fluoro(dimethyl)silyl]methylene}bis(trimethylsilane)](/img/structure/B14079830.png)

